Controlled Reactivity in Heck-Sonogashira Polymerization: 2,6-Dibromopyrazabole vs. 2,6-Diiodopyrazabole
In Heck-Sonogashira polymerization, 2,6-dibromopyrazabole demonstrated markedly lower reactivity compared to 2,6-diiodopyrazabole. This differential reactivity directly impacted polymer molecular weight and processability [1].
| Evidence Dimension | Reactivity and Polymerization Outcome |
|---|---|
| Target Compound Data | Yields low molecular weight oligomers; avoids gelation |
| Comparator Or Baseline | 2,6-Diiodopyrazabole: Highly reactive, can form insoluble polymer gels at high concentration |
| Quantified Difference | Not quantified as numerical difference, but described as 'inferior reactivity' leading to 'low molecular weight oligomers' versus 'highly reactive' leading to 'insoluble polymer gel' |
| Conditions | Heck-Sonogashira coupling with diyne monomers in THF/Et₂NH at 60-100 °C |
Why This Matters
For procurement, this means 2,6-dibromopyrazabole enables controlled polymerization to produce soluble, processable polymers, whereas the iodo-analog risks uncontrolled gelation and batch failure, making the dibromo derivative the preferred choice for reproducible polymer synthesis.
- [1] Matsumoto, F.; Chujo, Y. Synthesis of New Fluorescent Organoboron Polymers Based on Pyrazaboles. Macromolecules 2003, 36 (15), 5516–5519. View Source
